N-Cyclopropyl-N-ethylglycine
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Overview
Description
N-Cyclopropyl-N-ethylglycine is an organic compound with the molecular formula C7H13NO2 It is a derivative of glycine, where the hydrogen atoms on the nitrogen are replaced by cyclopropyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-ethylglycine typically involves the reaction of cyclopropylamine with ethylglycine under controlled conditions. One common method includes the use of cyclopropylamine, hydroxyacetonitrile, sodium hydroxide, hydrochloric acid, and cyanamide . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-ethylglycine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or enzymatic systems such as sarcosine oxidase.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imine or amine derivatives, while substitution reactions can produce a variety of substituted glycine derivatives.
Scientific Research Applications
N-Cyclopropyl-N-ethylglycine has several scientific research applications:
Biology: This compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Industry: It is used in the production of various chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-ethylglycine involves its interaction with specific molecular targets. For instance, it acts as an alternative substrate for glycine transporter 1 (GlyT1), inhibiting glycine uptake and modulating glycinergic signaling . This mechanism is particularly relevant in the context of pain management and neurological research.
Comparison with Similar Compounds
Similar Compounds
N-Methylglycine (Sarcosine): A derivative of glycine with a methyl group on the nitrogen.
N-Ethylglycine: Similar to N-Cyclopropyl-N-ethylglycine but lacks the cyclopropyl group.
N-Propylglycine: Another derivative with a propyl group on the nitrogen.
Uniqueness
This compound is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct chemical and biological properties. The cyclopropyl group introduces strain and reactivity, while the ethyl group enhances its solubility and interaction with biological targets.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[cyclopropyl(ethyl)amino]acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-2-8(5-7(9)10)6-3-4-6/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
CMXIAAGHAHLESQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C1CC1 |
Origin of Product |
United States |
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